molecular formula C14H8N2O4 B14587707 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione CAS No. 61494-20-0

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione

Katalognummer: B14587707
CAS-Nummer: 61494-20-0
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: XJXNLPFMKYFLBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a cyclopenta[c]pyridine core with a nitrophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-nitrobenzaldehyde and cyclopentanone can be used in a series of condensation and cyclization reactions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.

Wirkmechanismus

The mechanism of action of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its specific combination of a cyclopenta[c]pyridine core with a nitrophenyl substituent. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

61494-20-0

Molekularformel

C14H8N2O4

Molekulargewicht

268.22 g/mol

IUPAC-Name

6-(4-nitrophenyl)cyclopenta[c]pyridine-5,7-dione

InChI

InChI=1S/C14H8N2O4/c17-13-10-5-6-15-7-11(10)14(18)12(13)8-1-3-9(4-2-8)16(19)20/h1-7,12H

InChI-Schlüssel

XJXNLPFMKYFLBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.